[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
CAS No.: 1114651-52-3
Cat. No.: VC5560040
Molecular Formula: C25H22FNO5S
Molecular Weight: 467.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114651-52-3 |
|---|---|
| Molecular Formula | C25H22FNO5S |
| Molecular Weight | 467.51 |
| IUPAC Name | [4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C25H22FNO5S/c1-15-5-8-19(16(2)11-15)25(28)24-14-27(18-7-9-21(31-3)22(13-18)32-4)20-12-17(26)6-10-23(20)33(24,29)30/h5-14H,1-4H3 |
| Standard InChI Key | NWKHDVUWDVIAMX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s IUPAC name, [4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ⁶,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone, reflects its intricate architecture. Its molecular formula, C₂₅H₂₂FNO₅S, corresponds to a molecular weight of 467.51 g/mol . Key structural features include:
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A benzothiazine ring system with a sulfone group at position 1.
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A fluorine substituent at position 6.
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A 3,4-dimethoxyphenyl group at position 4.
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A 2,4-dimethylphenyl ketone moiety at position 2.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₂FNO₅S | |
| Molecular Weight | 467.51 g/mol | |
| CAS Registry No. | 1114651-52-3 | |
| SMILES | CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC)C |
The sulfone group enhances electrophilicity, while the fluorine atom improves metabolic stability and membrane permeability .
Stereochemical and Conformational Features
PubChem’s 3D conformational data reveals a non-planar structure due to steric interactions between the dimethylphenyl and dimethoxyphenyl groups . Density functional theory (DFT) simulations predict a torsional angle of 112° between the benzothiazine core and the methanone substituent, optimizing π-π stacking potential with biological targets .
Synthesis and Manufacturing
Synthetic Routes
While no published protocol explicitly details this compound’s synthesis, analogous benzothiazine derivatives are typically prepared via:
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Nucleophilic Aromatic Substitution: Introducing the fluorine atom at position 6 using HF-pyridine complexes under anhydrous conditions.
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Suzuki-Miyaura Coupling: Attaching the 3,4-dimethoxyphenyl group via palladium-catalyzed cross-coupling .
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Ketone Formation: Friedel-Crafts acylation to install the 2,4-dimethylphenyl methanone moiety .
Reaction yields for multi-step syntheses of similar compounds range from 15–30%, necessitating chromatographic purification .
Table 2: Hypothetical Synthesis Workflow
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Fluorination | HF-pyridine, 100°C, 12 h | 45% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 32% |
| 3 | Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 28% |
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
The dimethoxyphenyl group may modulate NF-κB signaling, reducing IL-6 and TNF-α production in macrophages (EC₅₀: ~5 μM) .
Analytical Characterization
Spectroscopic Methods
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NMR:
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
Research Applications and Future Directions
Drug Development
This compound’s sulfone and fluorine groups position it as a lead candidate for:
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Kinase inhibitors (e.g., EGFR, VEGFR).
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NLRP3 inflammasome antagonists.
Required Studies
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In Vivo Efficacy: Xenograft models of solid tumors.
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Structure-Activity Relationships: Modifying methoxy and dimethyl groups.
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